LSD1 Enzyme Inhibition: Class-Level Inference from ChEMBL Data
A compound registered under CHEMBL3402055, which bears the same molecular formula as N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide, was tested against human recombinant LSD1. It exhibited an IC50 of >10,000 nM, classifying it as a weak-to-inactive LSD1 ligand [1]. In contrast, optimized amino-carboxamide benzothiazoles in the same chemical series achieve LSD1 IC50 values in the 100–356 nM range [2]. This approximately 30- to 100-fold potency gap underscores the sensitivity of LSD1 inhibition to precise benzothiazole substitution and linker geometry.
| Evidence Dimension | LSD1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 >10,000 nM (CHEMBL3402055) |
| Comparator Or Baseline | Optimized amino-carboxamide benzothiazole LSD1 inhibitors: IC50 = 100–356 nM |
| Quantified Difference | ~30- to 100-fold weaker vs. optimized analogs |
| Conditions | Human recombinant LSD1; H2O2 production assay; 30 min incubation; Amplex Red detection |
Why This Matters
For epigenetic probe discovery, a >10 µM IC50 renders this compound unsuitable as an LSD1 chemical probe, whereas structurally related analogs achieve sub-µM potency, informing compound selection based on desired potency threshold.
- [1] BindingDB Entry BDBM50067587 (CHEMBL3402055). LSD1 IC50: 1.00E+4 nM. View Source
- [2] Hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors. Medicinal Chemistry Research, 2023, 32(5), 910-929. View Source
